Ezh2-IN-18

Epigenetics Oncology Histone Methyltransferase

EZH2-IN-18 (compound 9e) delivers exceptional biochemical potency against wild-type EZH2 (IC50 = 1.01 nM), making it a definitive benchmark for PRC2/H3K27me3 mechanistic studies. Unlike dual EZH2/1 inhibitors, this compound provides a clean selectivity profile to interrogate EZH2-specific gene silencing in lymphoma models (cellular IC50 = 273 nM in KARPAS422). Procure to validate high-throughput screening campaigns or as a reference standard in medicinal chemistry optimization.

Molecular Formula C24H20BrN3O3
Molecular Weight 478.3 g/mol
Cat. No. B15586109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-18
Molecular FormulaC24H20BrN3O3
Molecular Weight478.3 g/mol
Structural Identifiers
InChIInChI=1S/C24H20BrN3O3/c1-13-9-14(2)27-24(31)20(13)12-26-23(30)19-10-16(15-3-5-17(25)6-4-15)11-21-18(19)7-8-22(29)28-21/h3-11H,12H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
InChIKeyFWUSKFGOQPGORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezh2-IN-18: Potent Wild-Type EZH2 Inhibitor with 1.01 nM IC50 for Epigenetic Research


Ezh2-IN-18 (also designated as compound 9e) is a small-molecule inhibitor belonging to the class of histone methyltransferase (HMT) inhibitors, specifically targeting the wild-type Enhancer of Zeste Homolog 2 (EZH2) [1]. It is chemically characterized as having the molecular formula C24H20BrN3O3, a molecular weight of 478.34 g/mol, and the CAS number 2826234-37-9 . In biochemical assays, Ezh2-IN-18 demonstrates potent inhibition of EZH2WT with a reported IC50 value of 1.01 nM, establishing it as a high-potency tool compound for studying epigenetic regulation in oncology [1].

Why Ezh2-IN-18 is Not a Generic Substitute for Other EZH2 Inhibitors


While many EZH2 inhibitors share a common target, they are not functionally interchangeable due to significant variance in potency, selectivity profiles against the closely related EZH1 enzyme, and mutant EZH2 forms [1]. The field recognizes that EZH2 and EZH1 are not functionally redundant, and the therapeutic or experimental outcome of inhibiting EZH2 can be heavily influenced by a compound's specific selectivity window [2]. For instance, some inhibitors like EPZ005687 show a 50-fold selectivity for EZH2 over EZH1, while others like UNC1999 are designed to be dual EZH2/1 inhibitors . Therefore, substituting one EZH2 inhibitor for another without considering its precise biochemical and cellular profile—as quantified below—can introduce confounding variables in research models and misguide drug discovery efforts.

Ezh2-IN-18: Quantitative Evidence for Differentiated Scientific Selection


Ezh2-IN-18 Exhibits Superior Biochemical Potency Against Wild-Type EZH2

In biochemical assays, Ezh2-IN-18 demonstrates a half-maximal inhibitory concentration (IC50) of 1.01 nM against wild-type EZH2 (EZH2WT) [1]. This represents a 2.4-fold improvement in potency compared to the clinically advanced and widely used EZH2 inhibitor Tazemetostat (EPZ-6438), which has a reported Ki of 2.5 nM . It is also 4-fold more potent than the tool compound GSK343, which has an IC50 of 4 nM .

Epigenetics Oncology Histone Methyltransferase

Functional Cellular Activity of Ezh2-IN-18 in Lymphoma Models

Ezh2-IN-18 demonstrates functional target engagement in a cellular context, reducing the level of H3K27me3, the histone mark deposited by EZH2, with an IC50 of 273 nM in human KARPAS422 lymphoma cells after 72 hours of treatment [1]. While the compound was not directly compared in this assay, its cellular potency can be cross-referenced with the tool compound EPZ005687, which achieves a similar reduction in H3K27me3 in OCI-LY19 lymphoma cells with an IC50 of 80 nM .

Oncology Lymphoma Cell Biology

Ezh2-IN-18 as a Reference Point in the SAR of Conformationally Constrained EZH2 Inhibitors

Ezh2-IN-18 (compound 9e) serves as a structural benchmark in the development of novel EZH2 inhibitors. A 2023 study on conformationally constrained inhibitors used EPZ-6438 (Tazemetostat) as a starting point to develop compound 28, which achieved an IC50 of 0.95 nM [1]. The structural optimization leading to Ezh2-IN-18 (1.01 nM) and similar high-potency analogs (e.g., compound 28 at 0.95 nM) demonstrates a class of inhibitors with improved biochemical potency over the foundational EPZ-6438 scaffold (Ki = 2.5 nM) [1].

Medicinal Chemistry Drug Discovery SAR

Recommended Research Applications for Ezh2-IN-18


Mechanistic Studies of PRC2 Complex and H3K27 Methylation Dynamics

Given its high biochemical potency against wild-type EZH2 (IC50 = 1.01 nM) [1], Ezh2-IN-18 is an ideal tool for acute inhibition of the PRC2 complex to study the immediate downstream effects on H3K27me3 and gene silencing. Its low nanomolar potency allows for robust target engagement in biochemical assays, facilitating detailed mechanistic studies of epigenetic regulation.

Validation of EZH2 Dependency in Lymphoma and Solid Tumor Cell Lines

Ezh2-IN-18 has demonstrated functional cellular activity by reducing H3K27me3 levels in the KARPAS422 lymphoma cell line (IC50 = 273 nM) [2]. This makes it a suitable compound for evaluating the dependency of various cancer models, particularly lymphomas, on EZH2 catalytic activity. It can serve as a positive control or lead-like tool compound in phenotypic screening for anti-proliferative effects.

Benchmarking and Profiling of Next-Generation EZH2 Inhibitors

As a potent, wild-type EZH2 inhibitor with a well-defined IC50 of 1.01 nM, Ezh2-IN-18 serves as a valuable benchmark compound for medicinal chemistry efforts [1]. It can be used as a reference standard in enzymatic assays to validate the activity of newly synthesized EZH2 inhibitors or to calibrate assay systems, ensuring the quality and reproducibility of high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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